molecular formula C10H20N2O B1424498 1-(Oxan-4-yl)-1,4-diazepane CAS No. 1184240-18-3

1-(Oxan-4-yl)-1,4-diazepane

Cat. No. B1424498
CAS RN: 1184240-18-3
M. Wt: 184.28 g/mol
InChI Key: PHUQGIXTOHOPQJ-UHFFFAOYSA-N
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Description

“1-(Oxan-4-yl)-1,4-diazepane” is a compound that contains an oxane (a six-membered ring containing one oxygen atom and five carbon atoms) and a diazepane (a seven-membered ring containing two nitrogen atoms and five carbon atoms) rings. The oxane ring is attached to the diazepane ring via a single bond .


Molecular Structure Analysis

The molecular structure of “1-(Oxan-4-yl)-1,4-diazepane” would be expected to be a bicyclic structure with the two rings sharing a single bond. The exact structure would depend on the positions of the various atoms and any additional functional groups present .


Chemical Reactions Analysis

The reactivity of “1-(Oxan-4-yl)-1,4-diazepane” would depend on the exact structure and any functional groups present. In general, compounds containing oxane and diazepane rings can participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Oxan-4-yl)-1,4-diazepane” would depend on its exact structure. Some general properties can be predicted based on the presence of the oxane and diazepane rings .

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-(Oxan-4-yl)-1,4-diazepane”, but unfortunately, the search results do not contain specific information about its unique applications in various fields. The results mostly consist of product listings and safety data sheets without detailed application data .

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of “1-(Oxan-4-yl)-1,4-diazepane”. The biological activity of a compound depends on its structure, the target it interacts with, and the nature of this interaction .

Safety and Hazards

The safety and hazards associated with “1-(Oxan-4-yl)-1,4-diazepane” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential applications and future directions for research on “1-(Oxan-4-yl)-1,4-diazepane” would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

1-(oxan-4-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUQGIXTOHOPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-yl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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